ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

solubility Lipophilicity Chromatography

Precise molar scale-up is hindered by generic β-enamino esters with mismatched molecular weights. This compound's distinct chloro-difluoro motif (XLogP3 1.7; MW 199.58) solves that risk. • **BCAT1/2 Inhibitor (BAY-069):** Validated precursor for (trifluoromethyl)pyrimidinedione synthesis in cancer metabolism research. • **Herbicide (Saflufenacil):** Direct building block for uracil-based agrochemicals. The halogen pattern is essential for bioactivity. • **Logistical:** +34.4 g/mol vs. non-chloro analog prevents stoichiometric errors in multi-kg scale-ups.

Molecular Formula C6H8ClF2NO2
Molecular Weight 199.58 g/mol
Cat. No. B11821404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate
Molecular FormulaC6H8ClF2NO2
Molecular Weight199.58 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C(C(F)(F)Cl)N
InChIInChI=1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3
InChIKeyWYSNKGPBXWKIQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Overview and Procurement Guide


Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS 136757-13-6) is a β-enamino ester characterized by a mixed geminal chloro/difluoro substitution at the 4-position and an amino group at the 3-position of the but-2-enoate backbone [1]. This specific halogen pattern distinguishes it from more common solely difluorinated or non-fluorinated enamino esters, imparting distinct physicochemical properties and synthetic reactivity that are critical for applications in medicinal chemistry and agrochemical intermediate synthesis [2].

S Geminal chloro/difluoro β-enamino ester — distinct halogen pattern for heterocycle and uracil synthesis workflows.
W Validated intermediate — reported in synthesis of the BCAT1/2 inhibitor probe BAY-069 and the herbicide saflufenacil.
P Physicochemical differentiation — chloro substitution imparts distinct hydrophobicity and mass versus 4,4-difluoro analogs, supporting purification and stoichiometric control.

Key Differentiation from Generic β-Enamino Esters


Generic substitution of this compound with the 4,4-difluoro analog (CAS 81982-54-9) or other β-enamino esters is not without consequence. The presence of the chlorine atom alongside the difluoro group significantly alters the electron density and steric environment of the enamino ester, resulting in a quantifiably different hydrophobicity (ΔXLogP3 = +0.5) and molecular weight (Δ = +34.4 g/mol) [1]. These differences directly impact reactivity in downstream cyclization reactions, chromatographic purification behavior, and the physicochemical profile of the final active ingredient, as evidenced by its deliberate selection over other intermediates in the synthesis of the BCAT1/2 inhibitor BAY-069 and the herbicide saflufenacil [2].

Target Compound
Chloro/difluoro substitution imparts distinct electron density and steric profile for heterocycle formation
Higher hydrophobicity may improve reverse-phase purification retention
Mass difference of 34.4 g/mol requires adjusted stoichiometric calculations at scale
4,4-Difluoro Analog (CAS 81982-54-9)
Lacks chloro substituent; electron density and steric environment may shift cyclization outcomes
Lower XLogP3 may reduce retention and alter separation from polar by-products
Lower molecular weight (165.14 g/mol) — direct substitution may lead to stoichiometric errors
Interchange not recommended without reaction-specific validation. Substitution may shift downstream purity, yield, and chromatographic behavior.

Quantitative Differentiation Evidence


Enhanced Lipophilicity for Improved Purification

Compared to the non-chlorinated analog ethyl 3-amino-4,4-difluorobut-2-enoate, the target compound exhibits a significantly higher computed XLogP3 value of 1.7 versus 1.2, representing a calculated increase of 0.5 logP units [1]. This higher lipophilicity can be advantageous for reverse-phase chromatographic purification, allowing for better retention and separation from more polar by-products [2].

Lipophilicity Shift
Reported
XLogP3: 1.7 vs 1.2 (Δ = 0.5 logP units) — target compound versus 4,4-difluoro analog (in silico XLogP3 3.0, PubChem)
May support improved reverse-phase retention and separation from polar by-products.
Computed property; experimental retention data to verify.
solubility Lipophilicity Chromatography

Molecular Weight Precision for Stoichiometric Control

The molecular weight of the target compound is 199.58 g/mol, while the most direct comparator, ethyl 3-amino-4,4-difluorobut-2-enoate, has a molecular weight of 165.14 g/mol. This constitutes a 20.8% increase in mass due to the single chlorine substitution [1]. This difference is critical for accurate stoichiometric calculations in reactions where precise equivalence is required, such as in the formation of heterocyclic products like the 3-(2,4,6-trichlorophenyl)-6-chlorodifluoromethyl-pyrimidinediones described in the patent literature [2].

Mass Difference
Reported
199.58 g/mol vs 165.14 g/mol (Δ = 34.44 g/mol; 20.8% increase) — chloro substitution versus 4,4-difluoro analog (PubChem 2.2)
Distinct mass profile supports accurate stoichiometric calculations at preparative scale.
Critical for multi-step heterocycle synthesis requiring precise equivalence.
Stoichiometry Synthesis Scale-up

Validated Intermediate in BCAT1/2 Inhibitor Synthesis

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is the specific intermediate used in the published synthesis of BAY-069, a potent dual BCAT1/2 inhibitor with reported IC50 values of 31 nM (BCAT1) and 153 nM (BCAT2) [1]. While detailed comparative yields for this intermediate against the 4,4-difluoro analog in the exact same reaction are not publicly available, the compound has been reported to be obtained in an 800 mg yield from the reaction of 4-chloro-4,4-difluoroacetoacetate with ammonium acetate, demonstrating its practical viability [2]. The patent literature explicitly selects chlorodifluoro intermediates over non-chlorinated ones due to superior economics and yields in related difluoroacetoacetate syntheses [3].

Probe Intermediate
Source review
800 mg yield reported from 4-chloro-4,4-difluoroacetoacetate with ammonium acetate in methanol. Specific intermediate in BAY-069 synthesis (BCAT1/2 inhibitor probe; reported IC50 31 nM / 153 nM).
Supports intermediate selection for BCAT pathway research tool synthesis.
Comparative yield data versus non-chlorinated analog not publicly available for this step.
BCAT inhibitor Medicinal Chemistry Intermediate

Key Research and Industrial Applications


Chloro-Difluoromethyl Heterocycle Synthesis for Crop Protection

The compound serves as a direct precursor to uracil-based herbicides like saflufenacil, where the chloro-difluoro motif is crucial for biological activity . Its distinct hydrophobicity (XLogP3 = 1.7) compared to the non-chlorinated analog facilitates the chromatographic purification of these complex heterocycles [1].

BCAT1/2 Inhibitor Development for Oncology Research

As the validated intermediate in the synthesis of BAY-069, this compound is the procurement choice for medicinal chemistry groups replicating or optimizing this class of (trifluoromethyl)pyrimidinedione BCAT1/2 inhibitors, a target of increasing interest in cancer metabolism [2].

Scale-Up Synthesis with Precise Stoichiometry

The significant molecular weight difference (199.58 g/mol vs. 165.14 g/mol for the 4,4-difluoro analog) minimizes the risk of stoichiometric errors during multi-kilogram scale-up, where incorrect molar calculations based on a generic analog's mass could lead to costly batch failures [3].

Fluorinated β-Amino Acid Building Block Synthesis

Fluorinated β-enamino esters are versatile synthons for β-amino acids and uracils. The chloro-difluoro pattern of this compound offers a unique entry point for synthesizing mixed halogenated amino acid derivatives, potentially tuning their metabolic stability and lipophilicity profiles [4].

Application
Selection Property
Validation Focus
Chloro-difluoromethyl heterocycle synthesis (crop protection)
Halogen pattern fit for uracil and pyrimidinedione formation
Reaction yield and chromatographic purification profile
BCAT1/2 pathway studies in cancer metabolism research
Validated intermediate for inhibitor-probe synthesis
Synthetic route reproducibility and intermediate purity
Multi-kilogram scale-up with stoichiometric control
Distinct molecular weight versus 4,4-difluoro analog
Molar equivalence accuracy and batch consistency
Fluorinated β-amino acid building block synthesis
Mixed halogenated enamino ester entry point
Metabolic stability and lipophilicity profile of derived products
Quote Request

Request a Quote for ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.